Octan-2-yl 3-cyanoacrylate
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Overview
Description
Octan-2-yl (E)-3-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound is characterized by its ester functional group and a cyano group attached to an alkene, which contributes to its reactivity and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 3-cyanoacrylate typically involves the esterification of octan-2-ol with (E)-3-cyanoprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl (E)-3-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: In the presence of moisture or basic catalysts, the compound rapidly polymerizes to form long-chain polymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield octan-2-ol and (E)-3-cyanoprop-2-enoic acid.
Addition Reactions: The alkene group in the compound can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Common Reagents and Conditions
Polymerization: Initiated by moisture or basic catalysts such as triethylamine.
Hydrolysis: Conducted using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Addition Reactions: Typically carried out at room temperature with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Major Products Formed
Polymerization: Produces cyanoacrylate polymers.
Hydrolysis: Yields octan-2-ol and (E)-3-cyanoprop-2-enoic acid.
Addition Reactions: Forms halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
Octan-2-yl (E)-3-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cyanoacrylate polymers, which are valuable in adhesive formulations.
Biology: Employed in the development of tissue adhesives and wound closure materials due to its biocompatibility and rapid polymerization.
Medicine: Investigated for its potential use in drug delivery systems and as a sealant for surgical incisions.
Industry: Utilized in the production of high-performance adhesives for various applications, including electronics and automotive industries.
Mechanism of Action
The primary mechanism of action for Octan-2-yl 3-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The cyano group and alkene moiety facilitate the formation of a strong adhesive bond through a chain-growth polymerization process. This reaction is exothermic and results in the formation of a durable polymer network that adheres to surfaces.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyanoacrylate
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Uniqueness
Octan-2-yl (E)-3-cyanoprop-2-enoate is unique among cyanoacrylates due to its specific ester group, which imparts distinct physical and chemical properties. Compared to shorter-chain cyanoacrylates like methyl and ethyl cyanoacrylate, Octan-2-yl 3-cyanoacrylate offers improved flexibility and lower volatility, making it suitable for applications requiring longer-lasting adhesive bonds.
Properties
IUPAC Name |
octan-2-yl (E)-3-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-8-11(2)15-12(14)9-7-10-13/h7,9,11H,3-6,8H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBLJYIWFFPCG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)OC(=O)/C=C/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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